N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzoxazole ring, a chlorinated phenyl group, and a phenoxyacetamide moiety, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and a suitable aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
- N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide stands out due to its unique combination of a benzoxazole ring, chlorinated phenyl group, and phenoxyacetamide moiety
Properties
Molecular Formula |
C23H19ClN2O3 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H19ClN2O3/c1-14-7-8-16(23-26-19-12-17(24)9-10-21(19)29-23)11-18(14)25-22(27)13-28-20-6-4-3-5-15(20)2/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
BTWHOGMYDGPJRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)COC4=CC=CC=C4C |
Origin of Product |
United States |
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